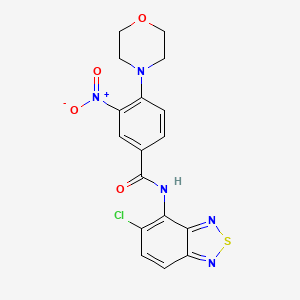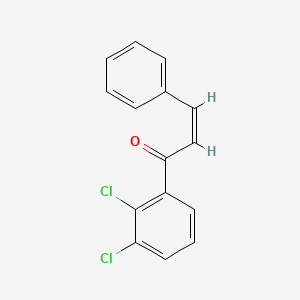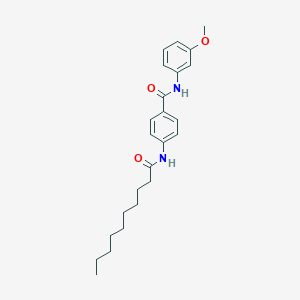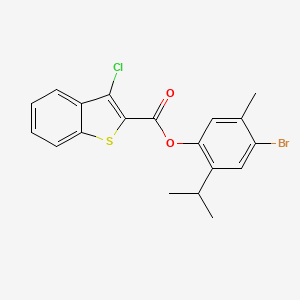![molecular formula C21H21I2N7O2 B11564883 2,4-diiodo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11564883.png)
2,4-diiodo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound characterized by the presence of multiple functional groups, including iodine atoms, a triazine ring, and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, utilizing continuous flow reactors for scalability, and employing purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The iodine atoms can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while substitution of iodine atoms can lead to a variety of substituted phenols .
Applications De Recherche Scientifique
2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential to stabilize mutant proteins, such as the p53 tumor suppressor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its ability to form stable complexes with target proteins. The iodine atoms participate in halogen bonding, which enhances the binding affinity to specific sites on the protein . This interaction can stabilize the protein structure, preventing its degradation and restoring its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diiodo-6-[(2-morpholin-4-yl-ethylimino)-methyl]-phenol
- 2,4-Diiodo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
- 2,4-Diiodo-6-[(3-nitrophenylimino)-methyl]-phenol
Uniqueness
What sets 2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL apart is its specific combination of functional groups, which allows for unique interactions with biological targets. The presence of the triazine ring and morpholine moiety provides additional binding sites and enhances its stability and solubility in biological systems.
Propriétés
Formule moléculaire |
C21H21I2N7O2 |
|---|---|
Poids moléculaire |
657.2 g/mol |
Nom IUPAC |
2,4-diiodo-6-[(E)-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C21H21I2N7O2/c1-13-2-4-16(5-3-13)25-19-26-20(28-21(27-19)30-6-8-32-9-7-30)29-24-12-14-10-15(22)11-17(23)18(14)31/h2-5,10-12,31H,6-9H2,1H3,(H2,25,26,27,28,29)/b24-12+ |
Clé InChI |
PEVANLAUDIHJKJ-WYMPLXKRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)I)I)O |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)I)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[2-(4-chlorophenyl)-2-oxoethyl] decanedioate](/img/structure/B11564827.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B11564830.png)
![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11564834.png)
![4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11564836.png)



![1-(4-bromophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11564845.png)
![4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11564859.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11564862.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11564870.png)
